molecular formula C7H13NO2 B13154294 3-Ethylpyrrolidine-3-carboxylic acid

3-Ethylpyrrolidine-3-carboxylic acid

Cat. No.: B13154294
M. Wt: 143.18 g/mol
InChI Key: XDOVGXXGEKFORU-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an ethyl group and a carboxylic acid functional group on the pyrrolidine ring provides unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylpyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The ethyl group or other positions on the pyrrolidine ring can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylpyrrolidine-3-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the pyrrolidine ring

Properties

IUPAC Name

3-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-7(6(9)10)3-4-8-5-7/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOVGXXGEKFORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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